molecular formula C11H10ClNO3 B12565184 3-Buten-2-one, 3-(chloromethyl)-4-(4-nitrophenyl)-, (3Z)- CAS No. 289478-45-1

3-Buten-2-one, 3-(chloromethyl)-4-(4-nitrophenyl)-, (3Z)-

Cat. No.: B12565184
CAS No.: 289478-45-1
M. Wt: 239.65 g/mol
InChI Key: SFQKNNIXLZJDMO-UHFFFAOYSA-N
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Description

3-Buten-2-one, 3-(chloromethyl)-4-(4-nitrophenyl)-, (3Z)- is an organic compound with a complex structure that includes a butenone backbone, a chloromethyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-2-one, 3-(chloromethyl)-4-(4-nitrophenyl)-, (3Z)- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Butenone Backbone: This can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones.

    Introduction of the Chloromethyl Group: Chloromethylation reactions, often using formaldehyde and hydrochloric acid, are employed to introduce the chloromethyl group.

    Attachment of the Nitrophenyl Group: Nitration reactions, using nitric acid and sulfuric acid, are used to introduce the nitro group onto a phenyl ring, which is then attached to the butenone backbone through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Buten-2-one, 3-(chloromethyl)-4-(4-nitrophenyl)-, (3Z)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, or reduce the double bond in the butenone backbone.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amino derivatives or saturated hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Buten-2-one, 3-(chloromethyl)-4-(4-nitrophenyl)-, (3Z)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Buten-2-one, 3-(chloromethyl)-4-(4-nitrophenyl)-, (3Z)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage. The nitrophenyl group can also participate in redox reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-Buten-2-one, 3-(chloromethyl)-4-(4-methylphenyl)-, (3Z)-: Similar structure but with a methyl group instead of a nitro group.

    3-Buten-2-one, 3-(bromomethyl)-4-(4-nitrophenyl)-, (3Z)-: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    3-Buten-2-one, 3-(chloromethyl)-4-(4-aminophenyl)-, (3Z)-: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in 3-Buten-2-one, 3-(chloromethyl)-4-(4-nitrophenyl)-, (3Z)- imparts unique electronic and steric properties, making it distinct from its analogs

Properties

CAS No.

289478-45-1

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

3-(chloromethyl)-4-(4-nitrophenyl)but-3-en-2-one

InChI

InChI=1S/C11H10ClNO3/c1-8(14)10(7-12)6-9-2-4-11(5-3-9)13(15)16/h2-6H,7H2,1H3

InChI Key

SFQKNNIXLZJDMO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])CCl

Origin of Product

United States

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